molecular formula C16H23NO3 B11015271 (2E)-3-(3,4-dimethoxyphenyl)-N-pentylprop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-pentylprop-2-enamide

Cat. No.: B11015271
M. Wt: 277.36 g/mol
InChI Key: NJDXKUFLPADDDQ-CSKARUKUSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-pentylprop-2-enamide is an organic compound characterized by the presence of a dimethoxyphenyl group and a pentylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-pentylprop-2-enamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with pentylamine in the presence of a base, followed by a condensation reaction to form the final product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-N-pentylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Substituted amides, aromatic derivatives

Scientific Research Applications

(2E)-3-(3,4-dimethoxyphenyl)-N-pentylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-pentylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate conversion.

    Modulating receptor function: Interacting with cell surface receptors to alter signal transduction pathways.

    Disrupting cellular processes: Affecting cellular metabolism and growth through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(3,4-dimethoxyphenyl)-N-pentylprop-2-enamide is unique due to its specific structural features, such as the pentyl chain and the dimethoxyphenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-pentylprop-2-enamide

InChI

InChI=1S/C16H23NO3/c1-4-5-6-11-17-16(18)10-8-13-7-9-14(19-2)15(12-13)20-3/h7-10,12H,4-6,11H2,1-3H3,(H,17,18)/b10-8+

InChI Key

NJDXKUFLPADDDQ-CSKARUKUSA-N

Isomeric SMILES

CCCCCNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CCCCCNC(=O)C=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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